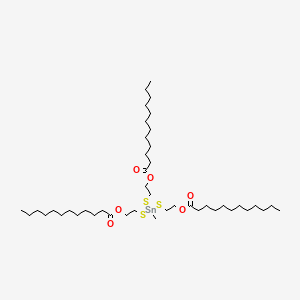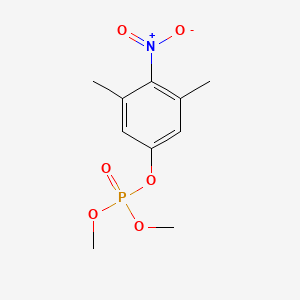
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester is a chemical compound with the molecular formula C10H14NO6P. It is a derivative of phosphoric acid and is characterized by the presence of dimethyl and nitrophenyl groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester typically involves the reaction of 3,5-dimethyl-4-nitrophenol with dimethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yield and purity.
化学反応の分析
Types of Reactions
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and 3,5-dimethyl-4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions where the dimethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phosphoric acid and 3,5-dimethyl-4-nitrophenol.
Reduction: Phosphoric acid, dimethyl 3,5-dimethyl-4-aminophenyl ester.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its reactivity and stability.
作用機序
The mechanism of action of phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester bond can be hydrolyzed, releasing active metabolites that exert their effects on cellular processes.
類似化合物との比較
Similar Compounds
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar structure but lacks the additional methyl groups on the phenyl ring.
Phosphoric acid, dimethyl 3-methyl-4-nitrophenyl ester: Contains a single methyl group on the phenyl ring.
Phosphoric acid, dimethyl 3-chloro-4-nitrophenyl ester: Contains a chloro group instead of methyl groups.
Uniqueness
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural variation can lead to differences in its physical properties, stability, and biological activity compared to similar compounds.
特性
CAS番号 |
50590-06-2 |
|---|---|
分子式 |
C10H14NO6P |
分子量 |
275.19 g/mol |
IUPAC名 |
(3,5-dimethyl-4-nitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C10H14NO6P/c1-7-5-9(17-18(14,15-3)16-4)6-8(2)10(7)11(12)13/h5-6H,1-4H3 |
InChIキー |
CSEMVYTXVZNGDN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
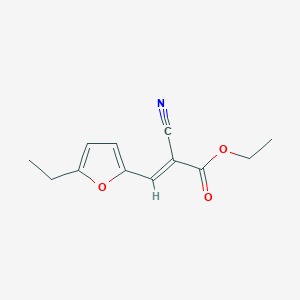
![(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester](/img/structure/B13801198.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13801201.png)

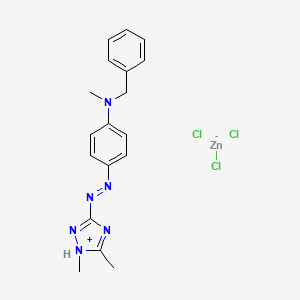
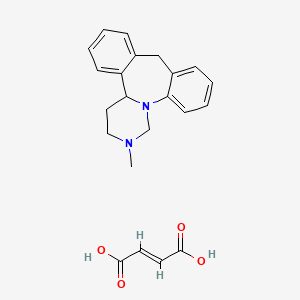
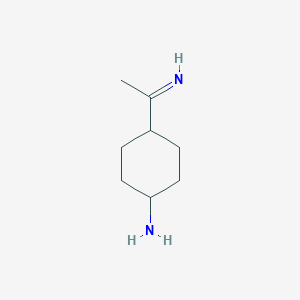
![3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801240.png)
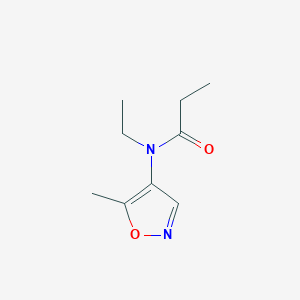

![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
